molecular formula C5H11N3O2S B1315468 Ethyl N-(methylcarbamothioylamino)carbamate CAS No. 53065-50-2

Ethyl N-(methylcarbamothioylamino)carbamate

Cat. No.: B1315468
CAS No.: 53065-50-2
M. Wt: 177.23 g/mol
InChI Key: CGKDONBYFRNJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(methylcarbamothioylamino)carbamate is a synthetic compound with the molecular formula C5H11N3O2S and a molecular weight of 177.23 g/mol. This compound belongs to the class of thiazolium salts and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(methylcarbamothioylamino)carbamate typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

Hydrazinecarboxylic acid+Ethyl chloroformateHydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester\text{Hydrazinecarboxylic acid} + \text{Ethyl chloroformate} \rightarrow \text{this compound} Hydrazinecarboxylic acid+Ethyl chloroformate→Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(methylcarbamothioylamino)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl N-(methylcarbamothioylamino)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic acid, ethyl ester: Similar in structure but lacks the thioxomethyl group.

    Hydrazinecarboxylic acid, methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group.

Uniqueness

Ethyl N-(methylcarbamothioylamino)carbamate is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

ethyl N-(methylcarbamothioylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKDONBYFRNJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497479
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-50-2
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.